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Cat. No.: B1679121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD 165929 is a pioneering non-peptide antagonist of the neuromedin B (NMB) receptor, a G-

protein coupled receptor involved in a variety of physiological processes. This document

provides a comprehensive overview of the pharmacological properties of PD 165929, including

its binding affinity, functional activity, and the signaling pathways it modulates. The information

presented herein is intended to serve as a technical guide for researchers and professionals in

the field of drug discovery and development.

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for PD 165929 and a closely

related, more potent analog, PD 168368, for comparative purposes.

Table 1: Receptor Binding Affinity
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Compoun
d

Receptor Cell Line
Radioliga
nd

Paramete
r

Value
(nM)

Referenc
e

PD 165929

Neuromedi

n B

Receptor

C6 glioma

(125I-

Tyr0)neuro

medin B

IC50 2000 [1]

PD 168368

Neuromedi

n B

Receptor

C6 glioma

(125I-

Tyr0)neuro

medin B

IC50 40 [1]

PD 168368

Neuromedi

n B

Receptor

Multiple

species

Not

Specified
Ki 15-45 [2]

PD 176252

Neuromedi

n B

Receptor

C6 glioma

(125I-

Tyr0)neuro

medin B

IC50 50 [1]

Note: The Ki value for PD 165929 is not explicitly stated in the reviewed literature. However, it

can be estimated from the IC50 value using the Cheng-Prusoff equation if the Kd of the

radioligand is known.[3]

Table 2: Functional Antagonism and Selectivity
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Compoun
d

Assay Cell Line Effect Potency
Selectivit
y (over
GRPR)

Referenc
e

PD 165929

Inhibition of

C6 cell

proliferatio

n

C6 glioma Antagonist

Less

potent than

PD 168368

and PD

176252

Not

Reported
[1]

PD 168368

Inhibition of

C6 cell

proliferatio

n

C6 glioma Antagonist

PD 168368

= PD

176252 >

PD 165929

Not

Reported
[1]

PD 168368

Inhibition of

NMB-

induced

Ca2+

mobilizatio

n

Not

Specified
Antagonist

Not

Specified

Not

Reported

PD 168368

Inhibition of

NMB-

induced c-

fos mRNA

elevation

C6 glioma Antagonist
Not

Specified

Not

Reported
[1]

PD 168368

Inhibition of

NMB

binding

Not

Specified

Competitiv

e

Antagonist

IC50 = 96

nM

(NMBR) vs

3500 nM

(GRPR)

~36-fold [2]

Mechanism of Action and Signaling Pathways
PD 165929 functions as a competitive antagonist at the neuromedin B receptor (NMBR). The

NMBR is a G-protein coupled receptor that, upon binding its endogenous ligand neuromedin B,

activates intracellular signaling cascades. The primary pathway involves the activation of
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phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein

kinase C (PKC). These signaling events ultimately regulate various cellular processes,

including cell proliferation.[4] PD 165929 exerts its effects by blocking the initial binding of

neuromedin B to its receptor, thereby inhibiting these downstream signaling events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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